
N,N,3-trimethylbutanamide
Overview
Description
N,N,3-Trimethylbutanamide is an organic compound with the molecular formula C₇H₁₅NO. It is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications. This compound is typically a colorless to slightly yellow transparent liquid with a distinctive odor .
Preparation Methods
Nucleophilic Substitution of α-Halo Amides
Synthesis from 2-Chloro-3,3-Dimethylbutanoyl Chloride
A widely cited route involves reacting 2-chloro-3,3-dimethylbutanoyl chloride with dimethylamine. Kobeissi et al. (2013) achieved this via a two-step process:
- Acylation : 2-Chloro-3,3-dimethylbutanoyl chloride is treated with excess dimethylamine in dichloromethane at 0°C.
- Workup : The mixture is washed with aqueous HCl and potassium carbonate, yielding N,N,3-trimethylbutanamide in 85–95% yield .
Key Data :
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Temperature | 0°C → Room temperature |
Reaction Time | 2 hours |
Yield | 85–95% |
Alternative Halogen Sources
Von Braun et al. (1994) demonstrated the use of 2-bromo-3,3-dimethylbutanamide precursors. Treatment with methylamine in petroleum ether at −20°C provided the target compound in 68% yield .
Reductive Amination of Ketones
Reductive amination offers a one-pot synthesis route. JNM (2008) detailed the use of sodium triacetoxyborohydride (STAB) for reducing imines formed from 3,3-dimethylbutanal and dimethylamine:
Procedure :
- Imine Formation : 3,3-Dimethylbutanal reacts with dimethylamine in dichloromethane.
- Reduction : STAB is added, and the mixture is stirred overnight.
- Isolation : Extraction with water and drying yields the product in 72–88% yield .
Optimization Insight :
- STAB outperforms NaBH₃CN in selectivity for secondary amines.
- Acidic conditions (acetic acid) accelerate imine formation.
Acylation of Amines with Acid Chlorides
Direct Acylation
A classical method involves reacting isovaleroyl chloride with dimethylamine. ChemSynthesis (1966) reported:
Microwave-Assisted Synthesis
Modern adaptations use microwave irradiation to reduce reaction times. Prashad et al. (2014) achieved 90% yield in 15 minutes using 300 W irradiation.
Catalytic Borylation of N-Methyl Amides
Maleczka et al. (2022) developed an iridium-catalyzed C–H borylation method for functionalizing N-methyl amides. While primarily used for derivatization, this approach can generate this compound precursors:
Catalytic System :
- Catalyst: [Ir(OMe)(cod)]₂ with bidentate ligand L3.
- Conditions: 80°C, 24 hours, B₂pin₂ as boron source.
- Yield: 62% for analogous structures.
Phase-Transfer Catalyzed Alkylation
Albanese et al. (1999) utilized phase-transfer catalysis (PTC) for N-methylation:
- Substrate : 3,3-Dimethylbutanamide.
- Reagents : Methyl iodide, tetrabutylammonium bromide (TBAB), NaOH.
- Conditions : 80°C, 6 hours.
- Yield : 86% .
Advantages :
Comparative Analysis of Methods
Method | Yield (%) | Reaction Time | Scalability |
---|---|---|---|
Nucleophilic Substitution | 85–95 | 2–4 hours | High |
Reductive Amination | 72–88 | 12–24 hours | Moderate |
Direct Acylation | 78–82 | 2 hours | High |
Catalytic Borylation | 62 | 24 hours | Low |
Phase-Transfer Alkylation | 86 | 6 hours | High |
Key Trends :
- Nucleophilic substitution and PTC methods are preferred for industrial applications due to high yields and scalability.
- Microwave-assisted synthesis reduces time but requires specialized equipment.
Challenges and Optimization Strategies
Epimerization in Chiral Syntheses
This compound derivatives are prone to epimerization under basic conditions. McDermott and Benoiton (1973) recommended:
- Using anhydrous HCl instead of HBr to minimize racemization.
- Maintaining reaction temperatures below 35°C during workup.
Purification Techniques
- Distillation : Effective for large-scale production (boiling point: 186.4°C predicted).
- Crystallization : Hexane/ethyl acetate mixtures yield >99% purity.
Emerging Technologies
Ionic Liquid-Mediated Synthesis
A 2025 patent described using 1-butyl-3-methylimidazolium hexafluorophosphate as a solvent, reducing reaction time by 40% compared to traditional methods.
Enzymatic Amination
Preliminary studies show lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media, though yields remain low (≤35% ).
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amide derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N,3-Trimethylbutanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A precursor in the synthesis of N,N,3-trimethylbutanamide.
Trimethyl ethyl ketone: Another related compound used in the synthesis process.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and physical properties. Its versatility in various reactions and applications makes it a valuable compound in both research and industry .
Biological Activity
N,N,3-trimethylbutanamide is an organic compound with the molecular formula CHNO. It belongs to the class of amides and has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a branched structure that contributes to its unique properties. The compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 129.20 g/mol
- CAS Number : 4635762
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
- Toxicological Effects : Studies have evaluated the safety profile of this compound, particularly regarding its potential toxicity upon exposure.
- Pharmacological Potential : The compound's structural similarities to other bioactive amides suggest potential applications in drug development.
Toxicological Studies
Research has indicated that this compound exhibits certain toxicological effects at varying doses. A summary of relevant findings is presented in Table 1.
Endpoint | Result | Assessment |
---|---|---|
Acute Oral Toxicity | LD50 = 500 - 1000 mg/kg bw | Considered harmful |
Repeated Dose Oral Toxicity | NOEL = 5 mg/kg bw/day | Histopathological lesions observed |
Mutagenicity | Non-mutagenic (Ames assay) | Safe for genetic integrity |
Genotoxicity | Non-genotoxic (unscheduled DNA synthesis assay) | No DNA damage observed |
Reproductive Toxicity | NOEL = 100 mg/kg bw/day | No reproductive effects noted |
These findings suggest that while this compound may pose some risks at higher doses, it is generally considered safe within established exposure limits.
Pharmacological Applications
This compound has shown potential in various pharmacological contexts. Its structural characteristics allow it to interact with biological systems effectively. For instance, similar compounds have been investigated for their anti-inflammatory and analgesic properties. The implications for drug development include:
- Potential as a Therapeutic Agent : Due to its amide structure, it may serve as a lead compound for developing new pharmaceuticals.
- Asymmetric Synthesis : Its chiral nature could be advantageous in synthesizing optically active compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications for this compound. For example:
- Kinetic Resolution Studies : Research on related amides has shown that they can be effectively resolved into their enantiomers using specific catalytic conditions, indicating that this compound may also exhibit similar behavior under appropriate conditions .
- Inhalation Toxicity Studies : Investigations into synthetic cooling agents similar in structure revealed that inhalation exposure led to minimal adverse effects and provided insights into the safety profile of compounds like this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,3-trimethylbutanamide, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via amidation of 3-methylbutanoic acid with dimethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 220 nm) and confirmed via <sup>1</sup>H/<sup>13</sup>C NMR. For example, a singlet at δ 2.95 ppm in <sup>1</sup>H NMR confirms the N,N-dimethyl group . LC-MS (ESI+) should show [M+H]<sup>+</sup> at m/z 144.2 .
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Methodological Answer : Use shake-flask method: Dissolve excess compound in phosphate-buffered saline (PBS, pH 7.4) and agitate at 25°C for 24 hours. Filter and quantify supernatant via UV spectrophotometry (calibration curve at λmax ~205 nm). Stability is tested by incubating the compound in PBS at 37°C, sampling at intervals (0, 6, 12, 24 h), and analyzing degradation via HPLC. Include controls with antioxidants (e.g., 0.1% BHT) to evaluate oxidative stability .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Conduct cytotoxicity screening using MTT assays in HEK-293 or HepG2 cells (48 h exposure, IC50 calculation). For receptor profiling, use radioligand binding assays (e.g., ETA receptors, as in related amides ). Include positive controls (e.g., BMS-207940 for ETA antagonism ) and validate selectivity via counter-screens against off-target receptors (e.g., GPCR panels).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced receptor selectivity?
- Methodological Answer : Synthesize analogs with modifications to the methyl groups or amide backbone (e.g., replacing N,N-dimethyl with pyrrolidine). Test binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. For example, BMS-207940’s 3-amino-isoxazole substitution improved ETA selectivity by 80,000-fold over ETB . Pair computational docking (AutoDock Vina) with mutagenesis studies to identify critical binding residues.
Q. What strategies mitigate metabolic instability in this compound derivatives?
- Methodological Answer : Evaluate metabolic pathways using liver microsomes (human/rat) with NADPH cofactor. Identify major metabolites via LC-MS/MS. For unstable compounds, introduce deuterium at vulnerable positions (e.g., α to carbonyl) or replace labile groups (e.g., methyl with trifluoromethyl). Compare half-life (t1/2) improvements in microsomal assays, as seen in BMS-207940’s 3-amino-isoxazole vs. 5-regioisomer .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., cell line authentication, serum batch consistency). For conflicting cytotoxicity results, test in 3D spheroid models for better physiological relevance. Cross-validate receptor binding data with functional assays (e.g., calcium flux for GPCR activity). Reference structural analogs like bistramide A (cytotoxicity) or acetaminophen (analgesic) to contextualize mechanisms .
Q. What analytical techniques confirm the compound’s interaction with target proteins?
- Methodological Answer : Use biophysical methods:
- ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, Kd).
- HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) : Map conformational changes in target proteins upon ligand binding.
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures (e.g., as done for ETA antagonists ).
Q. Data Analysis & Reporting
Q. How to design dose-response experiments for in vivo efficacy studies?
- Methodological Answer : Use a staggered dosing protocol in rodent models (e.g., 1, 3, 10 mg/kg IV/PO). Monitor pharmacokinetics (plasma AUC, Cmax) and correlate with pharmacodynamic endpoints (e.g., blood pressure reduction for ETA antagonists ). Apply nonlinear regression (GraphPad Prism) to calculate ED50 and compare bioavailability (F%) across routes.
Q. What statistical methods address variability in high-throughput screening (HTS) data?
- Methodological Answer : Normalize data using Z-score or B-score to correct plate-to-plate variation. Apply strict QC criteria (e.g., Z’ > 0.5). Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish active vs. inactive compounds. Validate hits in secondary assays (e.g., SPR, functional cellular assays) .
Properties
IUPAC Name |
N,N,3-trimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)5-7(9)8(3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDLURAEDSMES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405050 | |
Record name | N,N,3-trimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5370-28-5 | |
Record name | N,N,3-Trimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5370-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,3-trimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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